Cas no 71408-03-2 (5-acetyl-2-amino-4-hydroxybenzonitrile)

5-acetyl-2-amino-4-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-acetyl-2-amino-4-hydroxybenzonitrile
- benzonitrile, 5-acetyl-2-amino-4-hydroxy-
- CS-0319526
- 71408-03-2
- 5-acetyl-2-amino-4-hydroxy-benzonitrile
- SCHEMBL9853904
- DTXSID30383035
- VAXODCHUNJTZSO-UHFFFAOYSA-N
- AKOS005620791
- STK785140
-
- Inchi: InChI=1S/C9H8N2O2/c1-5(12)7-2-6(4-10)8(11)3-9(7)13/h2-3,13H,11H2,1H3
- InChI Key: VAXODCHUNJTZSO-UHFFFAOYSA-N
- SMILES: CC(=O)C1=C(C=C(C(=C1)C#N)N)O
Computed Properties
- Exact Mass: 176.05864
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 87.1Ų
Experimental Properties
- PSA: 87.11
5-acetyl-2-amino-4-hydroxybenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390196-5g |
5-Acetyl-2-amino-4-hydroxybenzonitrile |
71408-03-2 | 98% | 5g |
¥19414.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390196-1g |
5-Acetyl-2-amino-4-hydroxybenzonitrile |
71408-03-2 | 98% | 1g |
¥7251.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390196-2g |
5-Acetyl-2-amino-4-hydroxybenzonitrile |
71408-03-2 | 98% | 2g |
¥9731.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390196-500mg |
5-Acetyl-2-amino-4-hydroxybenzonitrile |
71408-03-2 | 98% | 500mg |
¥4813.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390196-10g |
5-Acetyl-2-amino-4-hydroxybenzonitrile |
71408-03-2 | 98% | 10g |
¥26635.00 | 2024-05-02 |
5-acetyl-2-amino-4-hydroxybenzonitrile Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on 5-acetyl-2-amino-4-hydroxybenzonitrile
Exploring 5-Acetyl-2-amino-4-hydroxybenzonitrile (CAS 71408-03-2): Properties, Applications, and Innovations
5-Acetyl-2-amino-4-hydroxybenzonitrile (CAS 71408-03-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This heterocyclic derivative combines a benzonitrile core with acetyl, amino, and hydroxyl functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS registry number (71408-03-2) is frequently searched in chemical databases, reflecting its relevance in industrial and academic settings.
Recent trends highlight growing interest in nitrile-containing compounds like 5-acetyl-2-amino-4-hydroxybenzonitrile for their role in drug discovery. Researchers are exploring its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the surge in demand for targeted therapies. The compound’s hydroxybenzonitrile scaffold is particularly notable for its electron-withdrawing properties, which enhance reactivity in cross-coupling reactions—a hot topic in green chemistry forums.
From a synthetic perspective, CAS 71408-03-2 is often discussed in the context of regioselective functionalization. Its amino and hydroxyl groups allow for selective modifications, enabling the creation of customized derivatives for high-throughput screening. This adaptability answers frequent queries like *"How to modify hydroxybenzonitriles for catalytic applications?"*—a common search phrase among chemists. Analytical techniques such as HPLC and NMR are typically employed to verify its purity, a critical factor given its use in precision synthesis.
Environmental and safety considerations are also pivotal. While not classified as hazardous, 5-acetyl-2-amino-4-hydroxybenzonitrile requires standard lab precautions. Discussions on sustainable synthesis routes for such intermediates dominate platforms like ResearchGate, addressing concerns about waste reduction in fine chemical production. Innovators are exploring biocatalytic methods to synthesize this compound, tapping into the broader trend of green chemistry.
In material science, the compound’s aromatic nitrile group has potential applications in polymeric materials and coordination chemistry. Its ability to act as a ligand precursor for metal-organic frameworks (MOFs) is under investigation, coinciding with rising searches for *"nitrile-based MOF design."* This interdisciplinary appeal underscores its value beyond traditional organic synthesis.
Market analyses reveal increasing procurement of CAS 71408-03-2 by contract research organizations (CROs), driven by pharmaceutical outsourcing trends. Suppliers often highlight its high purity grades (>98%) to meet stringent industry standards. FAQs like *"Where to source 5-acetyl-2-amino-4-hydroxybenzonitrile?"* or *"Technical data sheet for CAS 71408-03-2"* rank high in search engine queries, emphasizing the need for transparent supply chain data.
Future research may focus on optimizing large-scale production protocols and exploring novel biological activities. With the rise of AI-driven molecular design, computational studies predicting the reactivity of hydroxybenzonitrile derivatives could further elevate its profile. As industries prioritize molecular diversity, this compound’s role in next-generation chemical libraries seems assured.
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